5-Methyltryptamine hydrochloride

Catalog No.
S516298
CAS No.
1010-95-3
M.F
C11H15ClN2
M. Wt
210.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyltryptamine hydrochloride

CAS Number

1010-95-3

Product Name

5-Methyltryptamine hydrochloride

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H

InChI Key

RBHDFGBPJGEYCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

Solubility

Soluble in DMSO

Synonyms

5-methyltryptamine, 5-methyltryptamine hydrochloride, 5-methyltryptamine monohydrochloride

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

Description

The exact mass of the compound 5-Methyltryptamine hydrochloride is 210.0924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Metabolic Studies: One study used 5-Methyltryptamine hydrochloride to investigate the metabolic pathway of another compound, 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, in rats . This highlights the potential utility of 5-MT hydrochloride as a tool to study the metabolism of other related compounds.

Important to Note:

  • Currently, there is limited publicly available information on the specific research applications of 5-Methyltryptamine hydrochloride.
  • Because of its similarity to serotonin, further research might explore its potential interactions with serotonin receptors in the brain. However, more studies are needed to understand its pharmacological effects.

Additional Information:

  • -Methyltryptamine hydrochloride is for research use only and is not intended for human consumption.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

210.0924

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1821-47-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1010-95-3

Dates

Modify: 2023-08-15
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2: Sirikatitham A, Yamamoto T, Shimizu M, Hasegawa T, Tsuyama N, Masujima T. Resin-packed nanoelectrospray in combination with video and mass spectrometry for the direct and real-time molecular analysis of mast cells. Rapid Commun Mass Spectrom. 2007;21(3):385-90. PubMed PMID: 17206747.
3: Kloda A, Adams DJ. Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. Br J Pharmacol. 2005 Feb;144(3):323-30. PubMed PMID: 15655527; PubMed Central PMCID: PMC1576009.
4: Sallés J, López de Jesús M, Goñi O, Fernández-Teruel A, Driscoll P, Tobeña A, Escorihuela RM. Transmembrane signaling through phospholipase C in cortical and hippocampal membranes of psychogenetically selected rat lines. Psychopharmacology (Berl). 2001 Mar 1;154(2):115-25. PubMed PMID: 11314673.
5: Garro MA, López de Jesús M, Ruíz de Azúa I, Callado LF, Meana JJ, Sallés J. Regulation of phospholipase Cbeta activity by muscarinic acetylcholine and 5-HT(2) receptors in crude and synaptosomal membranes from human cerebral cortex. Neuropharmacology. 2001 Apr;40(5):686-95. PubMed PMID: 11311896.
6: Berger ML. Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [(3)H]MK-801 binding in rat hippocampal membranes. Neurosci Lett. 2000 Dec 15;296(1):29-32. PubMed PMID: 11099826.
7: Uchiyama-Tsuyuki Y, Saitoh M, Muramatsu M. Identification and characterization of the 5-HT4 receptor in the intestinal tract and striatum of the guinea pig. Life Sci. 1996;59(25-26):2129-37. PubMed PMID: 8950316.
8: Tolloczko B, Jia YL, Martin JG. Serotonin-evoked calcium transients in airway smooth muscle cells. Am J Physiol. 1995 Aug;269(2 Pt 1):L234-40. PubMed PMID: 7653586.
9: Watts SW, Cohen ML, Mooney PQ, Johnson BG, Schoepp DD, Baez M. Disruption of potential alpha-helix in the G loop of the guinea pig 5-hydroxytryptamine2 receptor does not prevent receptor coupling to phosphoinositide hydrolysis. J Neurochem. 1994 Mar;62(3):934-43. PubMed PMID: 8113814.
10: Cushing DJ, Baez M, Kursar JD, Schenck K, Cohen ML. Serotonin-induced contraction in canine coronary artery and saphenous vein: role of a 5-HT1D-like receptor. Life Sci. 1994;54(22):1671-80. PubMed PMID: 7909909.
11: Sallés J, Wallace MA, Fain JN. Modulation of the phospholipase C activity in rat brain cortical membranes by simultaneous activation of distinct monoaminergic and cholinergic muscarinic receptors. Brain Res Mol Brain Res. 1993 Oct;20(1-2):111-7. PubMed PMID: 8255172.
12: Yang DC, Goldstin B, Moormann AE, Flynn DL, Gullikson GW. SC-53606, a potent and selective antagonist of 5-hydroxytryptamine4 receptors in isolated rat esophageal tunica muscularis mucosae. J Pharmacol Exp Ther. 1993 Sep;266(3):1339-47. PubMed PMID: 8396633.
13: Watts SW, Cohen ML. Further evidence that the guinea pig tracheal contractile serotonergic receptor is a 5-hydroxytryptamine2 receptor: use of 5-methyltryptamine and dipropyl-5-carboxamidotryptamine. J Pharmacol Exp Ther. 1993 Jan;264(1):271-5. PubMed PMID: 8423530.
14: Kojima S, Ishizaki R, Shimo Y. Investigation into the 5-hydroxytryptamine-induced relaxation of the circular smooth muscle of guinea-pig stomach fundus. Eur J Pharmacol. 1992 Nov 24;224(1):45-9. PubMed PMID: 1451742.
15: Cushing DJ, Cohen ML. Serotonin-induced relaxation in canine coronary artery smooth muscle. J Pharmacol Exp Ther. 1992 Oct;263(1):123-9. PubMed PMID: 1403777.
16: Borden KL, Beckmann P, Lane AN. Determination of the orientations of tryptophan analogues bound to the trp repressor and the relationship to activation. Eur J Biochem. 1991 Dec 5;202(2):459-70. PubMed PMID: 1761046.
17: Ben-Harari RR, Dalton BA, Osman R, Maayani S. Kinetic characterization of 5-hydroxytryptamine receptor desensitization in isolated guinea-pig trachea and rabbit aorta. J Pharmacol Exp Ther. 1991 Apr;257(1):416-24. PubMed PMID: 1850475.
18: Wallace MA, Claro E. Comparison of serotoninergic to muscarinic cholinergic stimulation of phosphoinositide-specific phospholipase C in rat brain cortical membranes. J Pharmacol Exp Ther. 1990 Dec;255(3):1296-300. PubMed PMID: 2175801.
19: Soblosky JS, Dills C, DuMontier G, Jeng I. Evidence for 5-HT1A binding sites in chick embryo brain and discrimination by 5-methoxytryptamine. Biochem Int. 1987 May;14(5):797-803. PubMed PMID: 2970262.
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